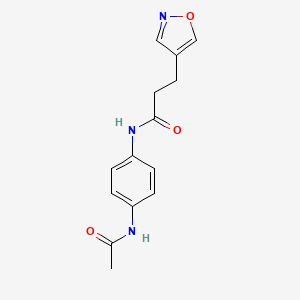![molecular formula C10H12N2 B12872730 1-Isopropyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12872730.png)
1-Isopropyl-1H-pyrrolo[2,3-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Isopropyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by a pyridine ring fused to a pyrrole ring, with an isopropyl group attached to the nitrogen atom of the pyrrole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Isopropyl-1H-pyrrolo[2,3-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with an α,β-unsaturated carbonyl compound in the presence of a base. The reaction proceeds through a cyclization mechanism to form the desired pyrrolopyridine structure .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: 1-Isopropyl-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid (for nitration), bromine (for bromination), iodine (for iodination).
Major Products Formed:
Oxidation: N-oxides.
Reduction: Reduced derivatives.
Substitution: Nitro, bromo, and iodo derivatives.
Aplicaciones Científicas De Investigación
1-Isopropyl-1H-pyrrolo[2,3-b]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It has shown potential as a lead compound in the development of drugs targeting various diseases, including cancer and inflammatory disorders
Industry: The compound is utilized in the development of agrochemicals and materials science.
Mecanismo De Acción
The mechanism of action of 1-Isopropyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. For instance, it has been found to inhibit fibroblast growth factor receptors (FGFRs) by binding to the ATP-binding site, thereby blocking the signaling pathways involved in cell proliferation and survival . This inhibition leads to the suppression of tumor growth and metastasis in cancer models .
Comparación Con Compuestos Similares
1H-Pyrazolo[3,4-b]pyridine: Another heterocyclic compound with a similar structure but different biological activities.
1H-Pyrrolo[3,2-b]pyridine: Shares the pyrrolopyridine core but differs in the position of the nitrogen atom in the pyridine ring.
Uniqueness: 1-Isopropyl-1H-pyrrolo[2,3-b]pyridine is unique due to its specific substitution pattern and its potent activity against FGFRs. This makes it a valuable lead compound in the development of targeted cancer therapies .
Propiedades
Fórmula molecular |
C10H12N2 |
|---|---|
Peso molecular |
160.22 g/mol |
Nombre IUPAC |
1-propan-2-ylpyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C10H12N2/c1-8(2)12-7-5-9-4-3-6-11-10(9)12/h3-8H,1-2H3 |
Clave InChI |
HAPJKEFMMQDHSN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1C=CC2=C1N=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde oxime](/img/structure/B12872651.png)
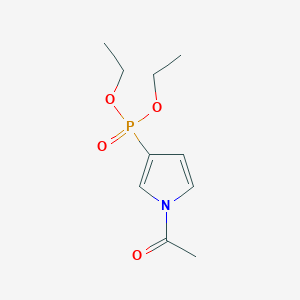
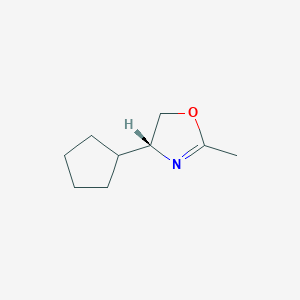
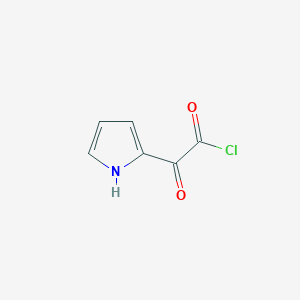
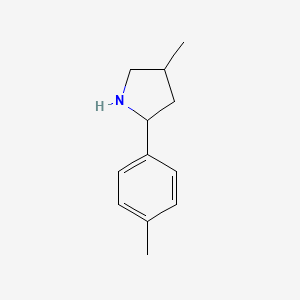
![3,4,4A,5-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazin-1-one](/img/structure/B12872685.png)
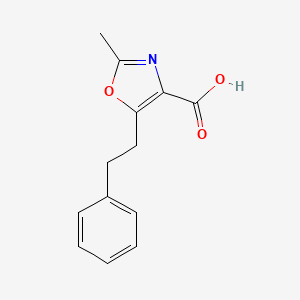
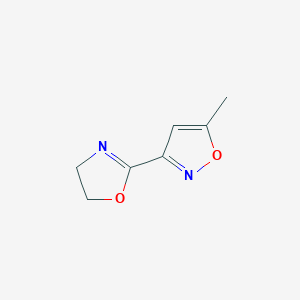
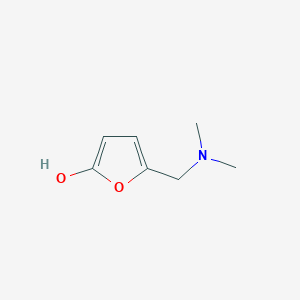

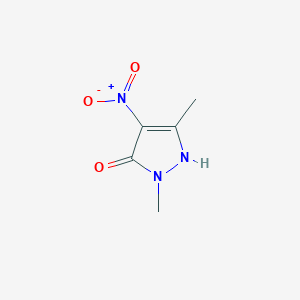
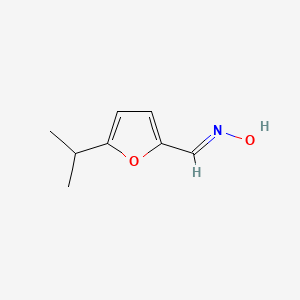
![2-(Carboxy(hydroxy)methyl)-7-(methylthio)benzo[d]oxazole](/img/structure/B12872748.png)
